molecular formula C8H5ClFNO2 B13357080 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene CAS No. 1818292-87-3

1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene

Cat. No.: B13357080
CAS No.: 1818292-87-3
M. Wt: 201.58 g/mol
InChI Key: BSMXUUQWSKXVJY-SNAWJCMRSA-N
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Description

1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, and nitrovinyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, leading to various chemical transformations. The nitrovinyl group, in particular, plays a crucial role in its reactivity and potential biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is unique due to the presence of the nitrovinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

1818292-87-3

Molecular Formula

C8H5ClFNO2

Molecular Weight

201.58 g/mol

IUPAC Name

1-chloro-2-fluoro-3-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H5ClFNO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+

InChI Key

BSMXUUQWSKXVJY-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=C[N+](=O)[O-]

Origin of Product

United States

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